molecular formula C13H10ClNO3 B1354078 Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate CAS No. 796848-80-1

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Cat. No.: B1354078
CAS No.: 796848-80-1
M. Wt: 263.67 g/mol
InChI Key: LBDLNHLYEKFAHH-UHFFFAOYSA-N
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Description

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate (CAS: 796848-80-1) is a carbamate derivative with the molecular formula C₁₃H₁₀ClNO₃ and a molecular weight of 263.68 g/mol. It features a phenyl group linked via a carbamate bridge to a 2-chloro-4-hydroxyphenyl moiety. This compound is primarily utilized in laboratory research, with a reported purity of 97% and a melting point of 128–129°C . Its synthesis involves reacting 2-chloro-4-hydroxyphenylamine with phenylchloroformate, achieving a high yield of 90% . Spectroscopic characterization includes ¹H NMR (δ 6.76–7.41 ppm for aromatic protons), IR (1736 cm⁻¹ for carbonyl stretch), and mass spectrometry (m/z 264 [M+H]⁺) .

Preparation Methods

Chemical Reactions Analysis

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.

Scientific Research Applications

Chemistry

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate serves as a crucial building block in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions makes it versatile for synthesizing complex organic compounds.

Biology

In biological research, this compound acts as a kinase modulator. It is particularly useful in biochemical assays to study the activity of receptor tyrosine kinases, which are critical in cell signaling pathways related to growth and differentiation.

Medicine

This compound is involved in drug development, notably in the synthesis of lenvatinib, a drug used for cancer therapy. Its mechanism of action includes the inhibition of specific kinases that play a role in tumor growth and metastasis.

Industry

The compound is also applied in the production of fine chemicals and intermediates for industrial purposes. Its unique chemical structure allows it to be tailored for various applications across different sectors.

Research indicates that this compound has significant biological activity:

  • Cancer Research : In preclinical studies, this compound demonstrated the ability to inhibit tumor growth in xenograft models, showing promise as an anticancer agent.
  • Neuropharmacology : Studies on similar carbamate derivatives revealed neuroprotective effects against oxidative stress, enhancing cell viability and reducing apoptosis rates.

Case Studies

  • Cancer Research : A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer therapeutic agent.
  • Neuroprotection : Another investigation focused on the neuroprotective effects of carbamate derivatives on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could enhance neuronal survival and reduce cell death rates.

Mechanism of Action

The mechanism of action of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can modulate various signaling pathways involved in cell proliferation, differentiation, and survival . This makes it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Methyl(phenyl)carbamate (4c)

  • Structure : Substituted with a 4-trifluoromethyl (CF₃) group on the aniline ring.
  • Biological Activity : Exhibits potent butyrylcholinesterase (BChE) inhibition with IC₅₀ = 1.97 µM , outperforming 4-fluoro derivatives. The CF₃ group enhances lipophilicity and target interaction .
  • Key Difference : The 4-CF₃ substitution in 4c contrasts with the 2-Cl/4-OH substitution in the main compound, suggesting divergent electronic and steric effects on enzyme binding.

Phenyl N-phenylcarbamate (I)

  • Structure : Lacks halogen or hydroxyl substituents.
  • Physicochemical Properties : Reduced lipophilicity compared to halogenated analogs. Forms 1D polymeric chains via N–H···O hydrogen bonding, stabilizing its crystal lattice .
  • Biological Relevance : Used as a scaffold for studying enzyme inhibition mechanisms, though its activity is lower than halogenated derivatives .

4-Chlorophenyl-N-methylcarbamate

  • Structure : Features a 4-Cl substituent and an N-methyl group.
  • Application : A carbamate pesticide with moderate lipophilicity (log P ≈ 2.1). The N-methyl group reduces hydrolytic stability compared to phenyl-substituted carbamates .

Dichlorophenyl Carbamates (5a–i, 6a–i)

  • Structure : Contain dichlorophenyl or 3,4-dichlorophenyl groups.
  • Lipophilicity : Higher log k values (determined via HPLC) than the main compound due to increased halogen content, which may enhance membrane permeability .
  • Activity : Dichlorinated analogs show superior cholinesterase inhibition, but the 2-Cl/4-OH configuration in the main compound balances polarity and bioactivity .

Key Findings and Implications

Halogen Effects : Chlorine at the ortho position (2-Cl) in the main compound may improve steric interactions with enzyme active sites, while the 4-OH group facilitates hydrogen bonding .

Lipophilicity Trends : Dichlorinated analogs (e.g., 5a–i) exhibit higher log k values than the main compound, suggesting that additional halogens enhance membrane permeation but may reduce solubility .

Synthetic Efficiency : The main compound’s 90% synthesis yield surpasses many analogs, highlighting optimized reaction conditions for carbamate formation .

Biological Activity

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a kinase modulator and potential therapeutic agent. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a hydroxyl group on the aromatic ring, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including substitution, oxidation, reduction, and hydrolysis, which are crucial for its biological activity.

Property Description
Chemical Formula C13H10ClN2O3
Molecular Weight 277.68 g/mol
Solubility Soluble in organic solvents; limited solubility in water
pKa Approximately 9.5

The primary mechanism of action for this compound involves its interaction with receptor tyrosine kinases (RTKs). By inhibiting these kinases, the compound modulates several signaling pathways that are critical for cell proliferation, differentiation, and survival. This makes it a candidate for cancer therapy, particularly in targeting tumors that express specific RTKs.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes and cellular processes:

  • Kinase Inhibition : The compound has been shown to inhibit key kinases involved in tumor growth. For instance, it has been reported to exhibit IC50 values in the low micromolar range against specific RTKs.
  • Cholinesterase Inhibition : Similar compounds in its class have demonstrated activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential neuroprotective effects.

Case Studies

  • Cancer Research : In a study focused on the development of targeted therapies for cancer, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting its efficacy as an anticancer agent.
  • Neuropharmacology : Another study investigated the neuroprotective effects of similar carbamate derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds could enhance cell viability and reduce apoptosis rates.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound IC50 (µM) Biological Activity
Phenyl N-(2-hydroxyphenyl)carbamate>100Minimal kinase inhibition
Phenyl N-(2-chloro-4-methoxyphenyl)carbamate25Moderate kinase inhibition
2-Chloro-N-(2-hydroxyphenyl)nicotinamide30Strong AChE inhibition

Properties

IUPAC Name

phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-11-8-9(16)6-7-12(11)15-13(17)18-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDLNHLYEKFAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460979
Record name Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796848-80-1
Record name Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796848-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After suspending 4-amino-3-chlorophenol (23.7 g) in N,N-dimethylformamide (100 mL) and adding pyridine (23.4 mL) while cooling on ice, phenyl chloroformate (23.2 ml) was added dropwise below 20° C. Stirring was performed at room temperature for 30 minutes, and then water (400 mL), ethyl acetate (300 mL) and 6N HCl (48 mL) were added, the mixture was stirred and the organic layer was separated. The organic layer was washed twice with 10% brine (200 mL), and dried over magnesium sulfate. The solvent was removed to give 46 g of the title compound as a solid.
Quantity
23.7 g
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reactant
Reaction Step One
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23.4 mL
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reactant
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23.2 mL
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reactant
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100 mL
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solvent
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48 mL
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reactant
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300 mL
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solvent
Reaction Step Five
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Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To dimethyl sulfoxide (20 mL) were added 7-methoxy-4-chloroquinoline-6-carboxamide (0.983 g), 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.13 g) and cesium carbonate (2.71 g), and the mixture was heated and stirred at 70° C. for 23 hours. The reaction mixture was cooled to room temperature, and water (50 mL) was added, and the resultant crystals were then filtered off to give 1.56 g of the titled compound (yield: 88%).
Quantity
20 mL
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reactant
Reaction Step One
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0.983 g
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reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.71 g
Type
reactant
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Name
Quantity
50 mL
Type
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Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
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Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
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tert-Butylmagnesium chloride
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

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